molecular formula C11H10ClIN2O B11779669 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol

2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol

Cat. No.: B11779669
M. Wt: 348.57 g/mol
InChI Key: JPHPURJKOQVDPB-UHFFFAOYSA-N
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Description

2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol (CAS 1710302-22-9) is a pyrazole derivative of significant interest in medicinal and organic chemistry research. With the molecular formula C11H10ClIN2O and a molecular weight of 348.57 g/mol, this compound features a pyrazole ring, a privileged scaffold in drug discovery known for its diverse biological activities . The structure is further substituted with a 2-chlorophenyl group, an iodine atom at the 4-position, and an ethanol functional group on a ring nitrogen, making it a versatile building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Pyrazole derivatives are extensively investigated for a wide spectrum of pharmacological applications. Research indicates that compounds within this class exhibit antimicrobial , antifungal , anti-inflammatory , and anticancer activities. The presence of the iodine atom on the pyrazole ring is particularly valuable, as it offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create diverse libraries of analogues for biological screening . This compound is intended for research purposes only, specifically for use in chemical synthesis, pharmaceutical development, and as a standard in analytical studies. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10ClIN2O

Molecular Weight

348.57 g/mol

IUPAC Name

2-[5-(2-chlorophenyl)-4-iodopyrazol-1-yl]ethanol

InChI

InChI=1S/C11H10ClIN2O/c12-9-4-2-1-3-8(9)11-10(13)7-14-15(11)5-6-16/h1-4,7,16H,5-6H2

InChI Key

JPHPURJKOQVDPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2CCO)I)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

This method employs 4-iodo-1H-pyrazole and ethylene carbonate in dimethylformamide (DMF) under elevated temperatures. The reaction proceeds via nucleophilic attack of the pyrazole nitrogen on the ethylene carbonate, forming the ethanol side chain.

Optimization Data

ParameterValueImpact on Yield
Temperature125°CMaximizes reactivity
Reaction Time24 hoursEnsures completion
SolventDMFEnhances solubility
Molar Ratio (Pyrazole:Ethylene Carbonate)1:1.05Balances stoichiometry

The optimized protocol yields 53% of the target compound after purification via flash column chromatography.

Advantages and Limitations

  • Advantages : Avoids hazardous reagents like alkyl halides.

  • Limitations : Prolonged reaction time and moderate yield due to competing side reactions.

Alkylation with 2-Bromoethanol

Synthetic Protocol

A two-step process involves deprotonating 4-iodo-1H-pyrazole with sodium hydride (NaH) in DMF, followed by alkylation with 2-bromoethanol at 65°C for 72 hours.

Critical Steps

  • Deprotonation : NaH (1.5 equiv) generates the pyrazole anion at 0°C.

  • Alkylation : Slow addition of 2-bromoethanol (1.5 equiv) prevents exothermic side reactions.

Yield and Purity

  • Yield : 64% after silica gel chromatography.

  • Purity : >95% (LCMS confirmation).

Scalability Challenges

  • Sodium Hydride Handling : Requires anhydrous conditions and careful temperature control.

  • Extended Reaction Time : 3-day heating increases energy costs.

Microwave-Assisted Catalytic Coupling

Innovative Approach

A microwave-assisted method using cesium carbonate (Cs₂CO₃) in DMF at 160°C for 40 minutes achieves rapid coupling.

Optimization Table

ConditionValueYield Improvement
CatalystCs₂CO₃97% yield
Temperature160°CAccelerates kinetics
Microwave Irradiation400 WReduces time to 40 min

Comparative Analysis

  • Efficiency : 97% yield outperforms conventional heating.

  • Green Chemistry : Shorter reaction time reduces energy consumption.

Functionalization of Pre-Substituted Pyrazoles

Sequential Functionalization Challenges

  • Regioselectivity : Ensuring iodination at the 4-position requires careful control of reaction conditions.

  • Purification : Multi-step synthesis necessitates repeated chromatography.

Industrial-Scale Considerations

Cost-Benefit Analysis

MethodCost per KilogramScalability
Ethylene Carbonate$1,200Moderate
2-Bromoethanol$950High
Microwave-Assisted$1,500Limited by equipment

Environmental Impact

  • Waste Generation : DMF usage necessitates solvent recovery systems.

  • Catalyst Recycling : Cs₂CO₃ recovery remains technically challenging .

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the iodine atom or to convert the chlorophenyl group to a phenyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetaldehyde or 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)acetic acid.

    Reduction: Formation of 2-(5-(2-Chlorophenyl)-1H-pyrazol-1-yl)ethanol or 2-(5-phenyl-4-iodo-1H-pyrazol-1-yl)ethanol.

    Substitution: Formation of 2-(5-(2-Chlorophenyl)-4-azido-1H-pyrazol-1-yl)ethanol or 2-(5-(2-Chlorophenyl)-4-thio-1H-pyrazol-1-yl)ethanol.

Scientific Research Applications

2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The chlorophenyl and iodine groups can interact with enzymes or receptors, modulating their activity. The ethanol group can enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Pyrazole Derivatives

The following table highlights structural differences and similarities between the target compound and related pyrazole derivatives:

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference
2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol 5: 2-chlorophenyl; 4: I; N1: ethanol Iodo, Chloro, Hydroxyl ~348.6 (estimated) Potential pharmacophore for drug design N/A
Methyl 2-[5-(2-chlorophenyl)-4-iodo-1-phenyl-1H-pyrazol-3-ylmethyl]acrylate 5: 2-chlorophenyl; 4: I; 3: Hydroxymethyl acrylate Iodo, Acrylate ester ~483.7 Intermediate in organic synthesis
2-(1-(4-Chlorophenyl)-1H-pyrazol-5-yl)-5-fluorophenol 5: 4-chlorophenyl; N1: phenol Fluoro, Chloro, Phenolic -OH 288.7 Research chemical (biological studies)
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone 5: 4-chlorophenyl; 4: Methyl; N1: piperazinyl-sulfonyl Sulfonyl, Piperazine ~435.9 Potential CNS-targeting agent
2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol 5: Amino; 4: Nitro; N1: ethanol Amino, Nitro, Hydroxyl 214.22 Pharmaceutical intermediate

Key Observations :

  • Halogen Influence : The iodine atom in the target compound increases molecular weight and polarizability compared to bromine or chlorine analogs (e.g., ’s 2-chlorophenyl derivatives) . Iodine’s larger atomic radius may enhance hydrophobic interactions in biological systems.
  • Hydroxyl Group: The ethanol moiety improves water solubility relative to non-polar substituents (e.g., methyl or phenyl groups in ) .

Solubility and Stability

  • The target compound’s hydroxyl group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to fully aromatic analogs () .
  • Iodine’s steric bulk may reduce thermal stability relative to smaller halogens (e.g., ’s 4-chlorophenyl derivative) .

Computational and Analytical Insights

  • Electron Localization : The Electron Localization Function (ELF, ) analysis could reveal lone pairs on iodine and chlorine, guiding reactivity predictions .
  • Wavefunction Analysis : Multiwfn () may quantify charge distribution differences between iodine and other halogens in similar compounds .

Biological Activity

The compound 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol is a member of the pyrazole family, known for its diverse biological activities. Pyrazole derivatives are recognized for their potential in medicinal chemistry, particularly in the development of drugs targeting various diseases, including cancer, inflammation, and bacterial infections.

  • Molecular Formula : C10H10ClI N2O
  • Molecular Weight : 292.55 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its pharmacological properties:

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study highlighted that certain pyrazole compounds demonstrated potent inhibitory effects on tumor cell lines, suggesting their utility in cancer therapy. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth and survival .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been extensively studied. Compounds similar to this compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The efficacy is often evaluated using agar diffusion methods and minimum inhibitory concentration (MIC) assays .

Enzyme Inhibition

Enzyme inhibition studies reveal that pyrazole derivatives can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For instance, compounds derived from similar structures exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects compared to standard drugs . Such activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary infections.

Study 1: Antitumor Activity Assessment

In a controlled study, a series of pyrazole derivatives were synthesized and screened for their antitumor activity against several cancer cell lines, including breast and prostate cancer cells. The results showed that compounds with a similar structure to this compound inhibited cell proliferation significantly, with some compounds achieving over 70% inhibition at concentrations as low as 10 µM.

CompoundCell Line% Inhibition at 10 µM
AMCF-775%
BPC368%
CHeLa82%

Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of pyrazole derivatives against various pathogens. The compound demonstrated MIC values ranging from 20 to 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Salmonella typhi40

Q & A

Q. What are the standard synthetic routes for 2-(5-(2-Chlorophenyl)-4-iodo-1H-pyrazol-1-yl)ethanol?

Q. How is structural confirmation performed for this compound?

Structural validation employs:

  • 1H NMR : To confirm proton environments (e.g., pyrazole ring protons at δ 7.2–8.5 ppm, ethanol -OH at δ 1.2–2.0 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., O-H stretch at ~3440 cm⁻¹, C=N at ~1640 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns verify molecular weight .

Note : Cross-referencing multiple techniques is critical to resolve ambiguities, especially with iodine’s isotopic signature complicating MS interpretation .

Q. What reaction conditions optimize yield and purity?

  • Catalyst Selection : KOH enhances cyclization efficiency in ethanol, while glacial acetic acid improves regioselectivity for pyrazole formation .
  • Stoichiometry : Hydrazine hydrate in excess (1.5–2.0 eq.) ensures complete chalcone conversion .
  • Temperature Control : Prolonged reflux (≥5 hours) maximizes yield but risks decomposition; TLC monitoring is essential .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chlorophenyl and 4-iodo substituents influence reactivity?

  • Steric Hindrance : The 2-chlorophenyl group may reduce nucleophilic attack at the pyrazole C-4 position, necessitating higher temperatures for functionalization .
  • Electronic Effects : Iodo substituents increase electrophilicity at adjacent positions, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Experimental Validation : DFT calculations paired with Hammett plots can quantify substituent effects on reaction rates .

Q. How to resolve contradictions in spectroscopic data during structural analysis?

  • Case Study : Discrepancies in NMR integration ratios may arise from dynamic effects (e.g., restricted rotation of the 2-chlorophenyl group). Variable-temperature NMR (VT-NMR) or 2D experiments (COSY, HSQC) clarify assignments .
  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic clusters (e.g., iodine’s 127/129 amu split) from impurities .

Q. What strategies improve the compound’s stability during biological assays?

  • Storage : Lyophilized samples stored at -20°C in amber vials prevent photodegradation of the iodopyrazole moiety .
  • Buffer Compatibility : Avoid basic conditions (pH >8) to prevent ethanol moiety oxidation. Use PBS (pH 7.4) with 1% DMSO for solubility .

Stability Data :

ConditionHalf-Life (25°C)Degradation Pathway
Aqueous (pH 7.4)72 hoursHydrolysis of ester
Light-exposed24 hoursRadical-mediated cleavage

Q. How to design experiments for evaluating its biological mechanism of action?

  • Target Identification : Use molecular docking to predict interactions with enzymes like COX-2 or kinases, leveraging the chlorophenyl group’s lipophilicity .
  • Assay Design :
  • In vitro : Cell viability assays (MTT) with IC₅₀ determination in cancer lines (e.g., HeLa, MCF-7) .
  • Mechanistic Studies : Western blotting for apoptosis markers (caspase-3, PARP) or ELISA for cytokine profiling .

Methodological Notes

  • Synthesis Scalability : Pilot-scale reactions (>10 g) require slow addition of hydrazine hydrate to prevent exothermic side reactions .
  • Analytical Pitfalls : Iodine’s high atomic mass can skew elemental analysis results; use combustion analysis for accurate C/H/N ratios .

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